molecular formula C21H21ClN2O3 B14986266 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)propanamide

Cat. No.: B14986266
M. Wt: 384.9 g/mol
InChI Key: MVKQXYAOGDNALW-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, and a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Introduction of the Furan Ring: The phenoxy intermediate is then reacted with a furan-2-ylmethyl halide under basic conditions to introduce the furan ring.

    Coupling with Pyridine: The resulting intermediate is coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the pyridine ring.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)methyl-2-methyloxirane
  • 2-(4-Chloro-3,5-dimethylphenoxy)methyl-2-methyl-oxirane

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-N-[(furan-2-yl)methyl]-N-(pyridin-2-yl)propanamide is unique due to its combination of a chlorinated phenoxy group, a furan ring, and a pyridine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C21H21ClN2O3/c1-14-11-18(12-15(2)20(14)22)27-16(3)21(25)24(13-17-7-6-10-26-17)19-8-4-5-9-23-19/h4-12,16H,13H2,1-3H3

InChI Key

MVKQXYAOGDNALW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=CO2)C3=CC=CC=N3

Origin of Product

United States

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